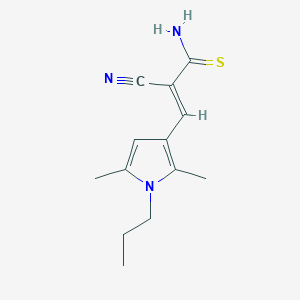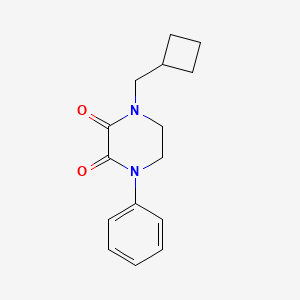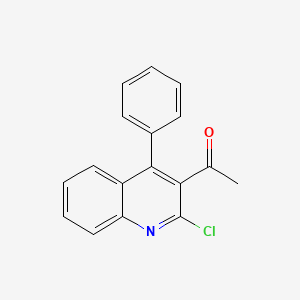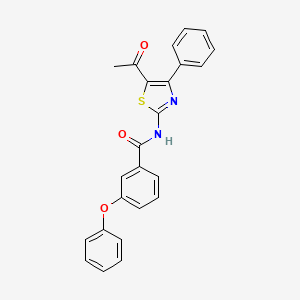![molecular formula C11H22N4 B2982049 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine CAS No. 1856046-70-2](/img/structure/B2982049.png)
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for proper brain function. Additionally, it has been found to bind to the cannabinoid receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress in the body. Moreover, it has been found to possess anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, it has been found to possess neuroprotective properties, which help in protecting the brain from damage caused by various factors such as aging and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to follow proper safety protocols to avoid any adverse effects.
将来の方向性
There are numerous future directions for the research on 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine. One of the main directions is to further explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to investigate its potential applications in the treatment of cancer and other diseases. Additionally, there is a need to explore its potential applications in the field of agriculture, such as its use as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential and to determine its safety and efficacy for various applications.
合成法
The synthesis method of 5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves the reaction of 3-aminopyrazole with butyl(methyl)amine and ethyl bromide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting compound is then purified using column chromatography, yielding a white crystalline solid.
科学的研究の応用
5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. Moreover, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[[butyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-4-6-7-14(3)9-10-8-11(12)13-15(10)5-2/h8H,4-7,9H2,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWXDXWPWFFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2981971.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)


![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)

![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)
